molecular formula C6H9NO B3253426 7-Oxabicyclo[2.2.1]hept-5-en-2-amine CAS No. 223595-59-3

7-Oxabicyclo[2.2.1]hept-5-en-2-amine

Cat. No. B3253426
CAS RN: 223595-59-3
M. Wt: 111.14 g/mol
InChI Key: VXPHHIRNLFVACH-UHFFFAOYSA-N
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Description

“7-Oxabicyclo[2.2.1]hept-5-en-2-amine” is a chemical compound with a molecular weight of 126.16 . It is also known as "{7-oxabicyclo[2.2.1]hept-5-en-2-yl}methanol" .


Synthesis Analysis

The synthesis of 7-oxabicyclo[2.2.1]hept-5-ene derivatives involves several methods. The most common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This critical review showcases examples of rapid formation of complexity in total syntheses starting from 7-oxabicyclo[2.2.1]hept-5-ene derivatives .


Molecular Structure Analysis

The molecular structure of 7-Oxabicyclo[2.2.1]hept-5-en-2-amine has been determined by three-dimensional X-ray analysis . The compound crystallizes in the orthorhombic system, space group P 2 1 2 1 2 1 .


Chemical Reactions Analysis

The chemical reactions involving 7-oxabicyclo[2.2.1]hept-5-ene derivatives are quite diverse. For instance, the combined use of oxorhenium catalysts with triphenyl phosphite allowed efficient deoxygenative aromatization of oxabicyclic dienes .

Mechanism of Action

While the specific mechanism of action for 7-Oxabicyclo[2.2.1]hept-5-en-2-amine is not mentioned in the search results, it’s worth noting that 7-oxanorbornanes, which are similar compounds, have shown interesting biological activity .

Safety and Hazards

When handling 7-Oxabicyclo[2.2.1]hept-5-en-2-amine, it’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The future directions for the research and application of 7-Oxabicyclo[2.2.1]hept-5-en-2-amine could involve its use in the synthesis of complex natural products . The compound’s potential for green synthesis and bioprospection also presents interesting future possibilities .

properties

IUPAC Name

7-oxabicyclo[2.2.1]hept-5-en-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-5-3-4-1-2-6(5)8-4/h1-2,4-6H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPHHIRNLFVACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(C1N)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxabicyclo[2.2.1]hept-5-en-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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